molecular formula C22H24FN7O2 B12141391 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B12141391
M. Wt: 437.5 g/mol
InChI Key: IEEPPVDOFKIYKY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that features a unique combination of a benzodioxin ring, a fluorophenyl piperazine moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with amines. This step requires careful control of temperature and pH to ensure selective substitution.

    Coupling with Piperazine Derivative: The 4-(2-fluorophenyl)piperazine is then coupled with the triazine core using a nucleophilic substitution reaction. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Final Coupling: The final step involves the coupling of the benzodioxin ring with the triazine-piperazine intermediate. This can be achieved through a variety of coupling reactions, including Suzuki or Heck coupling, depending on the specific functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The triazine core can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring typically yields quinone derivatives, while reduction of the triazine core can produce dihydrotriazine compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, while the triazine core can inhibit certain kinases. These interactions can modulate various signaling pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry research, offering distinct advantages over similar compounds with different substituents.

Properties

Molecular Formula

C22H24FN7O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24FN7O2/c23-16-3-1-2-4-17(16)30-9-7-29(8-10-30)14-20-26-21(24)28-22(27-20)25-15-5-6-18-19(13-15)32-12-11-31-18/h1-6,13H,7-12,14H2,(H3,24,25,26,27,28)

InChI Key

IEEPPVDOFKIYKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C5=CC=CC=C5F

Origin of Product

United States

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